molecular formula C13H18N2 B1468436 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine CAS No. 1249719-46-7

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine

Cat. No.: B1468436
CAS No.: 1249719-46-7
M. Wt: 202.3 g/mol
InChI Key: CDFVGTNACUWEMC-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a dihydroindene moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine-specific demethylase 1 (LSD1), which is involved in the regulation of histone methylation . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in certain cell types . This modulation can lead to changes in cellular responses to external stimuli and overall cell behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, making it an important factor in its biochemical analysis.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These localizations can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine typically involves the reaction of 2,3-dihydro-1H-indene with pyrrolidine under specific conditions. One common method involves the use of a catalyst such as concentrated sulfuric acid to facilitate the reaction . The reaction is carried out in a solvent like dioxane, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the indene moiety is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a dihydroindene moiety makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-5-6-15(9-12)13-7-10-3-1-2-4-11(10)8-13/h1-4,12-13H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFVGTNACUWEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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